molecular formula C19H20ClNO4 B562651 Bezafibrate-d4

Bezafibrate-d4

Cat. No.: B562651
M. Wt: 365.8 g/mol
InChI Key: IIBYAHWJQTYFKB-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

Bezafibrate is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure .

Future Directions

Bezafibrate has been used to slow disease progression in patients with primary biliary cholangitis (PBC). A systematic review and meta-analysis were performed to assess the efficacy and harms of Bezafibrate monotherapy or combination therapy . Another study suggests that Bezafibrate may improve impaired glucose metabolism by augmenting hepatic mitochondrial performance, suppressing hepatic inflammatory pathways, and improving insulin sensitivity and metabolic flexibility .

Mechanism of Action

Target of Action

Bezafibrate-d4, a deuterium-labeled form of Bezafibrate, is a non-selective agonist of peroxisome proliferator-activated receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . PPARs are nuclear receptor proteins that function as ligand-dependent transcription factors, playing crucial roles in regulating lipid transport, metabolism, and inflammation pathways .

Mode of Action

This compound interacts with its targets, the PPARs, by binding to them and activating them . This activation leads to the transcription of genes involved in fatty acid oxidation, apolipoprotein production, and cholesterol transport . As a result, this compound effectively reduces levels of low-density lipoproteins (LDL) and triglycerides, while increasing levels of high-density lipoproteins (HDL) .

Biochemical Pathways

The activation of PPARs by this compound affects several biochemical pathways. It enhances lipid metabolism by increasing the oxidation of fatty acids and the production of apolipoproteins . This leads to a decrease in LDL and triglycerides and an increase in HDL . Furthermore, this compound also influences inflammation pathways, potentially reducing inflammation .

Pharmacokinetics

It is known that this compound is intended for use as an internal standard for the quantification of bezafibrate by gc- or lc-ms .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in cholesterol and triglyceride levels, and an increase in HDL levels . This results in improved lipid profiles, which can be beneficial in the management of primary and secondary hyperlipidaemia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is worth noting that the effectiveness of Bezafibrate, the non-deuterated form of this compound, can be influenced by lifestyle modifications such as increased exercise or weight reduction .

Biochemical Analysis

Biochemical Properties

Bezafibrate-d4, like its parent compound Bezafibrate, is a non-selective agonist of peroxisome proliferator-activated receptors (PPARs). It has been shown to interact with human PPARα, PPARγ, and PPARδ . These interactions play a crucial role in the regulation of lipid metabolism, leading to reductions in triglyceride levels and increases in HDL .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Bezafibrate has been shown to decrease blood glucose levels, HbA1C, and insulin resistance, thereby reducing the incidence of Type 2 Diabetes Mellitus (T2DM) compared to placebo or other fibrates .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound, as a PPAR agonist, upregulates the activity of this receptor and induces PPARGC1A gene transcription . This leads to changes in mitochondrial biogenesis and lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on cellular function. For instance, it has been observed to reduce the number of complex IV-immunodeficient muscle fibers and improve cardiac function over time . This was accompanied by an increase in serum biomarkers of mitochondrial disease .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages . For example, in Ndufs4 knockout mice, a model for Leigh syndrome, administration of Bezafibrate significantly enhanced survival and attenuated disease progression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in lipid metabolism . For instance, it has been shown to alter pathways involving glutamine metabolism and the tricarboxylic acid (TCA) cycle .

Transport and Distribution

Bezafibrate, the parent compound, is known to be distributed in the body and metabolized primarily in the liver .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its role in modulating PPARs and its impact on mitochondrial biogenesis , it can be inferred that this compound may localize to the cell nucleus and mitochondria where these processes occur.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bezafibrate-d4 is synthesized by incorporating deuterium atoms into the molecular structure of bezafibrate. The synthesis involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions typically include the use of deuterated methanol, acetonitrile, and formic acid .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Bezafibrate-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, formic acid, and acetonitrile. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various deuterated derivatives of bezafibrate, which are used as internal standards in analytical chemistry .

Comparison with Similar Compounds

Similar Compounds

    Fenofibrate: Another fibrate used to treat hyperlipidemia.

    Gemfibrozil: A fibrate that also lowers triglycerides and increases HDL cholesterol.

    Clofibrate: An older fibrate with similar lipid-lowering effects.

Uniqueness of Bezafibrate-d4

This compound is unique due to its deuterated structure, which makes it an ideal internal standard for mass spectrometry. Its ability to activate all three PPAR subtypes (alpha, gamma, and delta) at comparable doses sets it apart from other fibrates, which typically target only PPAR-alpha .

Properties

IUPAC Name

2-[4-[2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBYAHWJQTYFKB-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)NCCC2=CC=C(C=C2)OC(C)(C)C(=O)O)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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